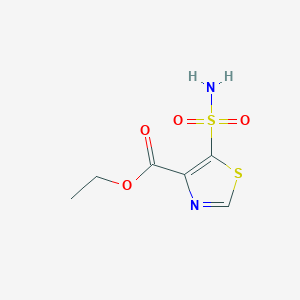

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC20363286

Molecular Formula: C6H8N2O4S2

Molecular Weight: 236.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O4S2 |

|---|---|

| Molecular Weight | 236.3 g/mol |

| IUPAC Name | ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C6H8N2O4S2/c1-2-12-5(9)4-6(13-3-8-4)14(7,10)11/h3H,2H2,1H3,(H2,7,10,11) |

| Standard InChI Key | QJNGZDUTESWHDF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(SC=N1)S(=O)(=O)N |

Introduction

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family, characterized by a sulfamoyl group (-SO2NH2) and an ethyl ester functional group. Its molecular structure incorporates a thiazole ring, which is a heterocyclic system containing sulfur and nitrogen atoms. Compounds with thiazole frameworks are widely studied for their diverse biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

The synthesis of Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate involves multi-step organic reactions starting from commercially available precursors. A general synthetic route includes:

-

Formation of the Thiazole Ring:

-

Reacting a precursor such as thiourea with an α-halo carbonyl compound under basic conditions.

-

-

Introduction of the Sulfamoyl Group:

-

The sulfamoyl group is introduced via sulfonation reactions using reagents like chlorosulfonic acid followed by amination.

-

-

Esterification:

-

The carboxylic acid moiety is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester derivative.

-

Biological Activities and Applications

Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate is studied for its potential biological activities due to its structural features:

-

Antimicrobial Activity:

-

Thiazole derivatives are known to exhibit antibacterial and antifungal properties by interfering with microbial enzyme systems.

-

-

Anti-inflammatory Potential:

-

The sulfamoyl group contributes to anti-inflammatory effects by inhibiting enzymes like carbonic anhydrase or cyclooxygenase.

-

-

Pharmacological Interest:

-

The compound's framework serves as a scaffold for designing drugs targeting cancer or metabolic disorders.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume